

The Discovery and Natural Occurrence of Psicofuranose: A Technical Guide

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Compound of Interest

Compound Name: *Psicofuranose*

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Abstract

Psicofuranose, a rare ketohexose, is a sugar moiety of the nucleoside antibiotic psicofuranine. First discovered as a fermentation product of the bacterium *Streptomyces hygroscopicus*, **psicofuranose** has since been identified in various natural sources, including the common hair-cap moss (*Polytrichum commune*) and the model plant *Arabidopsis thaliana*. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biochemical significance of **psicofuranose**. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its natural abundance where available, and visualizations of its related biochemical pathways. This document is intended to serve as a core resource for researchers in natural product chemistry, drug discovery, and plant sciences.

Discovery and Initial Characterization

Psicofuranose was first identified as a component of the antibiotic psicofuranine, which was isolated from the fermentation broth of *Streptomyces hygroscopicus*.^[1] Psicofuranine, also known as 6-amino-9-D-psicofuranosylpurine, exhibited significant antimicrobial and antitumor properties, which spurred further investigation into its unique chemical structure. The key structural feature of psicofuranine is the C-C glycosidic bond between the anomeric carbon of **psicofuranose** and the C9 of the adenine base, a linkage that confers resistance to enzymatic cleavage by nucleoside phosphorylases.^[1]

Initial characterization involved the degradation of psicofuranine to isolate and identify its constituent parts. The sugar moiety was determined to be a ketohexose, which was named psicose. The furanose ring form of this sugar is specifically referred to as **psicofuranose**.

Natural Occurrence

While initially discovered in a microbial context, subsequent research has revealed the presence of **psicofuranose** and its parent sugar, psicose, in the plant kingdom. However, it is classified as a rare sugar, indicating it is not found in high concentrations in nature.[\[2\]](#)

Table 1: Natural Sources of **Psicofuranose**

Organism	Compound Form	Method of Detection	Quantitative Data	Reference(s)
Streptomyces hygroscopicus	Psicofuranine (containing psicofuranose)	Fermentation, Isolation, Structural Elucidation	Not typically reported for the free sugar	[1]
Polytrichum commune (Common hair-cap moss)	alpha-D-Psicofuranose	Data available in the LOTUS natural products database	Specific concentration not reported in available literature.	PubChem CID: 21581131
Arabidopsis thaliana	beta-D-Psicofuranose	Data available in the LOTUS natural products database	Specific concentration not reported in available literature.	PubChem CID: 12306006

Note: Quantitative data on the natural abundance of free **psicofuranose** in plant sources is not well-documented in the currently available scientific literature.

Experimental Protocols

Isolation of Psicofuranine from *Streptomyces hygroscopicus*

This protocol is adapted from established methods for the isolation of secondary metabolites from *Streptomyces* species.[1]

3.1.1. Fermentation

- **Inoculum Preparation:** Aseptically transfer a loopful of *Streptomyces hygroscopicus* spores from a stock culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
- **Production Fermentation:** Inoculate a production medium with 5-10% (v/v) of the seed culture. A typical production medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
- **Incubation:** Incubate the production culture in a fermenter at 28°C with aeration and agitation for 5-7 days.

3.1.2. Extraction and Purification

- **Broth Clarification:** Separate the mycelium from the culture broth by centrifugation (5,000 x g for 20 minutes) or vacuum filtration.
- **Solvent Extraction:** Extract the clarified broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction three times.
- **Concentration:** Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.
- **Column Chromatography:**
 - **Stationary Phase:** Silica gel (60-120 mesh).
 - **Column Preparation:** Prepare a slurry of silica gel in chloroform and pack it into a glass column.

- **Sample Loading:** Dissolve the concentrated extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
- **Elution:** Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the concentration of methanol.
- **Fraction Analysis:** Collect fractions and analyze for the presence of psicofuranine using Thin-Layer Chromatography (TLC) with a chloroform:methanol mobile phase and visualization under UV light (254 nm).
- **Crystallization:** Combine the pure fractions, concentrate, and crystallize the psicofuranine from a suitable solvent system (e.g., methanol/water).

Hydrolysis of Psicofuranine to Yield Psicofuranose

This is a general protocol for the acid-catalyzed hydrolysis of N-glycosidic bonds in nucleosides.^[3]

- **Acid Hydrolysis:** Dissolve the purified psicofuranine in 1 N hydrochloric acid.
- **Heating:** Heat the solution at 100°C for 1 hour in a sealed tube.
- **Neutralization:** Cool the solution and neutralize it with a suitable base (e.g., sodium hydroxide or an anion exchange resin in the hydroxide form).
- **Purification of **Psicofuranose**:** The resulting mixture containing **psicofuranose** and adenine can be separated by column chromatography (e.g., using a cation exchange resin to retain the adenine, allowing the **psicofuranose** to elute).

General Protocol for Extraction and Analysis of Rare Sugars from Plant Material

This protocol is a general approach for the analysis of sugars from plant tissues and would require optimization for the specific detection of **psicofuranose**.^[4]

- **Sample Preparation:** Harvest fresh plant material (e.g., leaves or whole seedlings of *Arabidopsis thaliana* or shoots of *Polytrichum commune*) and immediately freeze in liquid

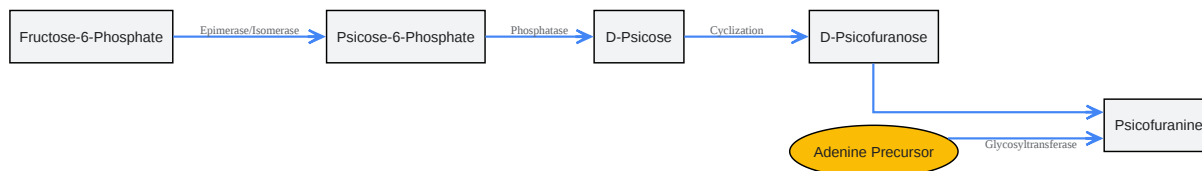
nitrogen. Lyophilize the frozen tissue.

- Extraction:
 - Grind the lyophilized tissue to a fine powder.
 - Extract the powder with a chloroform:methanol:water (1:3:1 v/v/v) solution.
 - Vortex the mixture thoroughly and centrifuge to pellet the solid debris.
- Purification:
 - The supernatant contains the sugar fraction. For quantitative analysis, further purification using Solid-Phase Extraction (SPE) with a porous graphitic carbon adsorbent may be necessary to remove interfering compounds.
- Analysis:
 - The purified extract can be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or with an Evaporative Light Scattering Detector (ELSD) for the identification and quantification of **psicofuranose**. A specialized column for sugar analysis, such as an amino-based or a ligand-exchange column, is recommended.

Biochemical Pathways

Proposed Biosynthesis of Psicofuranose in *Streptomyces hygroscopicus*

The exact biosynthetic pathway for the **psicofuranose** moiety of psicofuranine has not been fully elucidated. However, based on the known biosynthesis of other rare sugars and nucleoside antibiotics, a plausible pathway can be proposed. This likely involves the enzymatic modification of a common sugar precursor, such as fructose-6-phosphate, from the pentose phosphate pathway. Key enzymatic steps would likely include isomerization and epimerization reactions to yield D-psicose, which is then activated and coupled to the purine base.

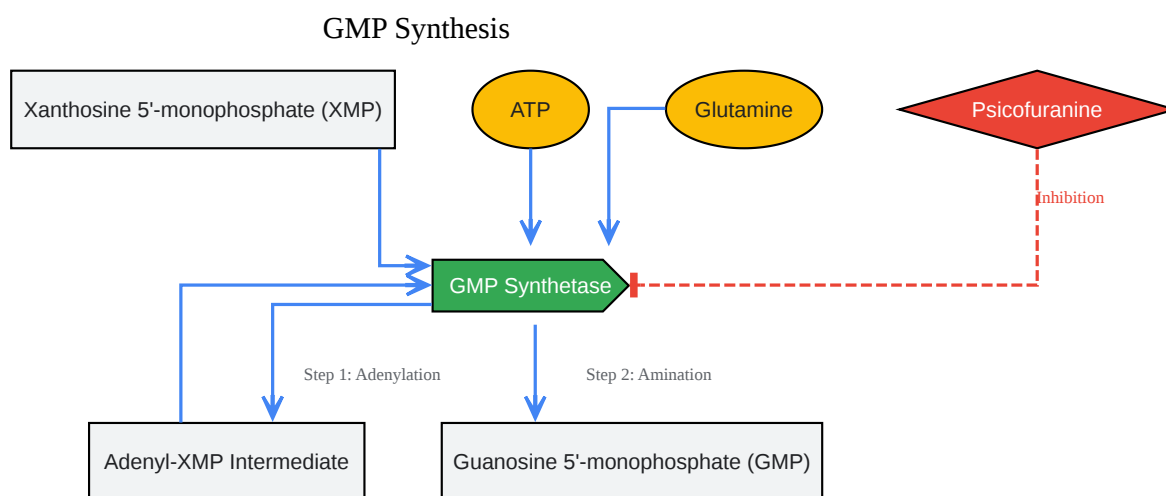


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Caption: Proposed biosynthetic pathway of **psicofuranose** and its incorporation into psicofuranine.

Mechanism of Action of Psicofuranine: Inhibition of GMP Synthetase

Psicofuranine exerts its biological activity by inhibiting the enzyme GMP synthetase, which is crucial for the de novo biosynthesis of guanine nucleotides. This inhibition ultimately disrupts DNA and RNA synthesis. Psicofuranine acts as a non-competitive inhibitor.



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Caption: Mechanism of action of psicofuranine as an inhibitor of GMP synthetase.

Conclusion

Psicofuranose, a rare sugar first discovered as a constituent of the antibiotic psicofuranine from *Streptomyces hygroscopicus*, is now known to be present in the plant kingdom. While its natural abundance appears to be low, its unique structure and association with a potent bioactive compound make it a subject of interest for further research. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers aiming to explore the chemistry, biology, and potential applications of **psicofuranose** and related compounds. Further studies are warranted to quantify its presence in various natural sources and to fully elucidate its biosynthetic pathway.

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